molecular formula C13H11NO3 B14516758 3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 62663-03-0

3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14516758
CAS No.: 62663-03-0
M. Wt: 229.23 g/mol
InChI Key: NQWIRSZHXCWQMG-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of quinomethanes, which are derived from quinones by replacing one or both of the quinone oxygens with methylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 3-hydroxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one is unique due to its specific hydroxyl and anilino substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

62663-03-0

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-[(3-hydroxyphenyl)iminomethyl]benzene-1,3-diol

InChI

InChI=1S/C13H11NO3/c15-11-3-1-2-10(6-11)14-8-9-4-5-12(16)7-13(9)17/h1-8,15-17H

InChI Key

NQWIRSZHXCWQMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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